Cas no 90989-12-1 ((2S)-2-aminohex-5-enoic acid)

(2S)-2-aminohex-5-enoic acid structure
(2S)-2-aminohex-5-enoic acid structure
Nome do Produto:(2S)-2-aminohex-5-enoic acid
N.o CAS:90989-12-1
MF:C6H11NO2
MW:129.157041788101
MDL:MFCD08272861
CID:2196875
PubChem ID:11367001

(2S)-2-aminohex-5-enoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • (S)- 2-(3’-butenyl)glycine
    • (S)-2-Aminohex-5-enoic acid
    • (S)-2-(3'-butenyl) glycine
    • L-Homoallylglycine
    • (2S)-2-Amino-5-hexenoic acid (ACI)
    • 5-Hexenoic acid, 2-amino-, (S)- (ZCI)
    • (2S)-2-Aminohex-5-enoic acid
    • (S)-2-Amino-5-hexenoic acid
    • (S)-2-Amino-hex-5-enoic acid
    • (2S)-2-aminohex-5-enoic acid
    • MDL: MFCD08272861
    • Inchi: 1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1
    • Chave InChI: NPSWHDAHNWWMEG-YFKPBYRVSA-N
    • SMILES: [C@H](N)(CCC=C)C(=O)O

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 4

Propriedades Experimentais

  • Densidade: 1.064±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: >270 ºC
  • Ponto de ebulição: 242.0±28.0 ºC (760 Torr),
  • Ponto de Flash: 100.2±24.0 ºC,
  • Solubilidade: Dissolution (81 g/l) (25 º C),

(2S)-2-aminohex-5-enoic acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-85801-5g
(2S)-2-aminohex-5-enoic acid
90989-12-1
5g
$1572.0 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S48840-1g
(S)-2-Aminohex-5-enoic acid
90989-12-1
1g
¥4076.0 2021-09-07
Chemenu
CM220574-1g
(S)-2-Aminohex-5-enoic acid
90989-12-1 95%
1g
$468 2021-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FL748-250mg
(2S)-2-aminohex-5-enoic acid
90989-12-1 95+%
250mg
1870CNY 2021-05-08
Enamine
EN300-85801-0.5g
(2S)-2-aminohex-5-enoic acid
90989-12-1 95.0%
0.5g
$422.0 2025-02-21
eNovation Chemicals LLC
Y1046902-100mg
(S)-2-Aminohex-5-enoic acid
90989-12-1 95%
100mg
$60 2024-06-07
Chemenu
CM220574-250mg
(S)-2-Aminohex-5-enoic acid
90989-12-1 95%+
250mg
$174 2024-07-20
Enamine
EN300-85801-0.25g
(2S)-2-aminohex-5-enoic acid
90989-12-1 95.0%
0.25g
$222.0 2025-02-21
Enamine
EN300-85801-1.0g
(2S)-2-aminohex-5-enoic acid
90989-12-1 95.0%
1.0g
$541.0 2025-02-21
Advanced ChemBlocks
P35206-100MG
(S)-2-Amino-5-hexenoic acid
90989-12-1 95%
100MG
$230 2023-09-15

(2S)-2-aminohex-5-enoic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
Referência
Enantioselective synthesis of amino acids from ammonia
Li, Mao-Lin ; Pan, Jia-Bin; Zhou, Qi-Lin, Nature Catalysis, 2022, 5(6), 571-577

Método de produção 2

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  rt; 50 °C
Referência
Asymmetric synthesis, biological activity and molecular docking studies of some unsaturated α-amino acids, derivatives of glycine, allylglycine and propargylglycine
Mkrtchyan, Anna F.; Saghyan, Ashot S.; Hayriyan, Liana A.; Sargsyan, Armen S.; Karapetyan, Ani J.; et al, Journal of Molecular Structure, 2020, 1208,

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  Sulfuric acid magnesium salt (1:1) Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
1.3 Reagents: Benzaldehyde ,  Sodium hydroxide Solvents: Water
Referência
A biocatalytic route to enantiomerically pure unsaturated α-H-α-amino acids
Wolf, Larissa B.; Sonke, Theo; Tjen, Kim C. M. F.; Kaptein, Bernard; Broxterman, Quirinus B.; et al, Advanced Synthesis & Catalysis, 2001, 343, 662-674

Método de produção 4

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  6 h, rt
Referência
Methylene analogs of neopetrosiamide as potential antimetastatic agents: solid-supported syntheses using diamino diacids for pre-stapling of peptides with multiple disulfides
Pascoe, Cameron A.; Engelhardt, Daniel B.; Rosana, Albert Remus R.; van Belkum, Marco J. ; Vederas, John C., Organic Letters, 2021, 23(23), 9216-9220

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ;  60 °C
Referência
Large scale enantiomeric synthesis, purification, and characterization of ω-unsaturated amino acids via a Gly-Ni(II)-BPB-complex
Gu, Xuyuan; Ndungu, John M.; Qiu, Wei; Ying, Jinfa; Carducci, Michael D.; et al, Tetrahedron, 2004, 60(37), 8233-8243

Método de produção 6

Condições de reacção
1.1 Reagents: Lithium hydroxide Catalysts: Cobalt chloride (CoCl2) Solvents: Water ;  pH 7.5, 38 °C
1.2 Reagents: Ammonium hydroxide Catalysts: Aminoacylase ;  24 h, pH 7.5, 38 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
1.4 Reagents: Dowex 50W-X8
Referência
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; Venkataprasad, Jalli; Chand Vagvala, Tarun; Moriguchi, Tetsuji; Tsuge, Akihiko, RSC Advances, 2015, 5(64), 52154-52160

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  Monopotassium phosphate Catalysts: Aminoacylase Solvents: Water ;  pH 7.5 - 8, 40 °C
1.2 40 °C → 60 °C
Referência
Influence of Sulfoxide Group Placement on Polypeptide Conformational Stability
Gharakhanian, Eric G.; Bahrun, Ehab; Deming, Timothy J., Journal of the American Chemical Society, 2019, 141(37), 14530-14533

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Referência
A novel strategy toward [6,5]-bicyclic β-turn dipeptide
Gu, Xuyuan; Tang, Xuejun; Cowell, Scott; Ying, Jinfa; Hruby, Victor J., Tetrahedron Letters, 2002, 43(37), 6669-6672

Método de produção 9

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 40 °C
Referência
Thiyl Glycosylation of Olefinic Proteins: S-Linked Glycoconjugate Synthesis
Floyd, Nicola; Vijayakrishnan, Balakumar; Koeppe, Julia R.; Davis, Benjamin G., Angewandte Chemie, 2009, 48(42), 7798-7802

Método de produção 10

Condições de reacção
1.1 Catalysts: Aminoacylase
Referência
Novel multi-target azinesulfonamides of cyclic amine derivatives as potential antipsychotics with pro-social and pro-cognitive effects
Zajdel, Pawel ; Kos, Tomasz; Marciniec, Krzysztof; Satala, Grzegorz; Canale, Vittorio; et al, European Journal of Medicinal Chemistry, 2018, 145, 790-804

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  Monopotassium phosphate Solvents: Water ;  15 min, pH 7.5 - 8, 40 °C
1.2 Catalysts: Aminoacylase
Referência
Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides
Perlin, Pesach; Gharakhanian, Eric G.; Deming, Timothy J., Chemical Communications (Cambridge, 2018, 54(48), 6196-6199

(2S)-2-aminohex-5-enoic acid Raw materials

(2S)-2-aminohex-5-enoic acid Preparation Products

(2S)-2-aminohex-5-enoic acid Literatura Relacionada

  • 1. Synthesis and evaluation of ω-borono-α-amino acids? as active-site probes of arginase and nitric oxide synthases
    Sylvain Collet,Fran?ois Carreaux,Jean-Luc Boucher,Stéphanie Pethe,Michel Lepoivre,Renée Danion-Bougot,Daniel Danion J. Chem. Soc. Perkin Trans. 1 2000 177
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:90989-12-1)(2S)-2-aminohex-5-enoic acid
A897876
Pureza:99%
Quantidade:25g
Preço ($):400.0